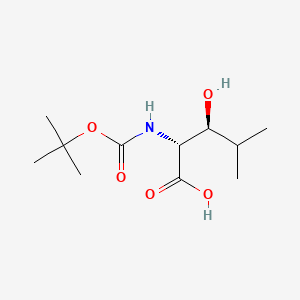
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Vue d'ensemble
Description
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as Boc-Amino-OH, is an important organic molecule that is widely used in biological and chemical research. Boc-Amino-OH is a versatile molecule that can be used in the synthesis of peptides and other molecules, as well as in the study of protein structure and function. Boc-Amino-OH has a wide range of applications in the laboratory, including in the synthesis of peptides, in the study of protein structure and function, and in the development of new drugs.
Applications De Recherche Scientifique
Stereoselective Synthesis
- The compound has been used in the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, a constituent of the antitumor antibiotic bleomycin A2, which is significant in cancer research (Giordano, Spinella, & Sodano, 1999).
- It's also employed in the highly diastereoselective synthesis of β, γ-Diamino acids from D-Phenylalanine, important for the creation of novel peptide structures (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Peptide Synthesis and Modification
- Used in the design and synthesis of carboranyl peptides, acting as carriers for 1,2-Dicarbadodecarborane clusters. This research aids in developing peptides with improved solubility and potential medicinal applications (Leusch, Jungblut, & Moroder, 1994).
Amino Acid Derivatives
- The compound plays a role in producing epoxy amino acids from allylglycines, which are used to generate various stereoisomers of 4-hydroxyproline derivatives, valuable in understanding protein structures and functions (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
- It has been utilized in the synthesis of analogues of the carboxyl protease inhibitor pepstatin, influencing the understanding of enzyme inhibition and potential therapeutic applications (Rich, Sun, & Ulm, 1980).
Novel Synthesis Methods
- A key component in the synthesis of spiropentane mimics of nucleosides, contributing to the development of antiviral agents and understanding nucleoside structures (Guan, Ksebati, Cheng, Drach, Kern, & Žemlička, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



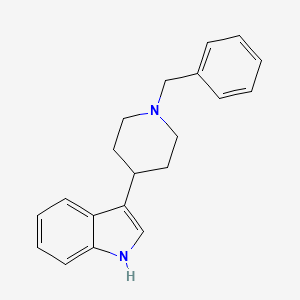
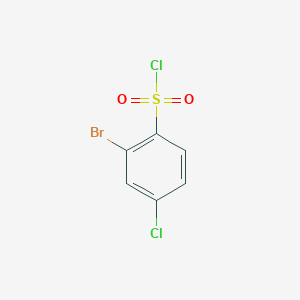
![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)
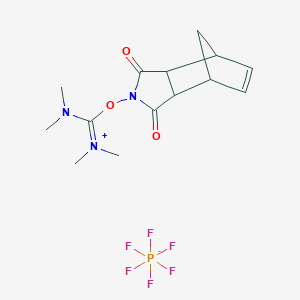


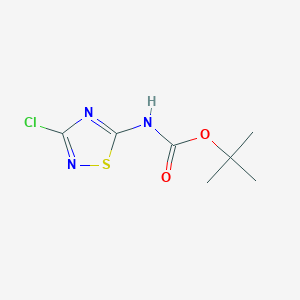
![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)
